1'-O-acetylpenicillide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

1’-O-Acetylpenicillide can be synthesized through the acetylation of penicillide. The process involves the reaction of penicillide with acetic anhydride in the presence of a base, such as pyridine . The reaction is typically carried out under mild conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

1’-O-Acetylpenicillide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1'-O-acetylpenicillide is characterized by its acetyl group substitution at the 1-position of the penicillin core structure. This modification can influence its pharmacokinetic properties, stability, and interaction with bacterial enzymes, particularly penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The mechanism of action involves the inhibition of transpeptidation during peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Antibacterial Activity

Research has demonstrated that this compound retains significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. Its efficacy can be compared to other penicillin derivatives, as shown in the following table:

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzylpenicillin | High | Low |

| Ampicillin | High | High |

| Piperacillin | Moderate | High |

Studies have indicated that this compound is particularly effective against strains resistant to conventional penicillins, making it a candidate for further development in combating antibiotic resistance .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with severe staphylococcal infections showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. This study highlighted its potential as an alternative treatment for resistant infections .

- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited the growth of Enterococcus faecalis strains that exhibited resistance to standard penicillin therapies. The compound's ability to penetrate bacterial biofilms was also noted, suggesting its utility in treating chronic infections .

Drug Formulation

The unique properties of this compound allow for its incorporation into various pharmaceutical formulations. The compound's stability under physiological conditions makes it suitable for oral and parenteral administration. Researchers are exploring combination therapies where this compound is paired with other antibiotics to enhance efficacy and reduce resistance development.

Novel Antibiotic Development

Given the increasing prevalence of antibiotic-resistant bacteria, there is a pressing need for novel antimicrobial agents. This compound serves as a lead compound for the synthesis of new derivatives aimed at improving antibacterial activity while minimizing side effects. Ongoing research focuses on modifying the acetyl group to enhance binding affinity to PBPs and improve pharmacological profiles .

Mécanisme D'action

The antifungal activity of 1’-O-acetylpenicillide is primarily due to its ability to inhibit the enzyme acyl-CoA:cholesterol acyltransferase . This inhibition disrupts the synthesis of essential lipids in fungal cells, leading to their death . The compound’s molecular targets include key enzymes involved in lipid metabolism, and its pathways involve the disruption of lipid biosynthesis and membrane integrity .

Comparaison Avec Des Composés Similaires

1’-O-Acetylpenicillide is unique compared to other penicillide derivatives due to its acetyl group, which enhances its antifungal activity . Similar compounds include:

Penicillide: The parent compound without the acetyl group.

Secopenicillide A and B: Derivatives with different structural modifications.

Purpactin A: Another derivative with distinct biological activities.

Propriétés

Formule moléculaire |

C23H26O7 |

|---|---|

Poids moléculaire |

414.4 g/mol |

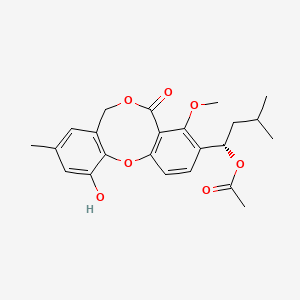

Nom IUPAC |

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1 |

Clé InChI |

NUYFKDBCHFKOBT-IBGZPJMESA-N |

SMILES isomérique |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2 |

SMILES canonique |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2 |

Synonymes |

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one AS 186b AS-186b purpactin A vermixocin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.